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Compound of Interest

Compound Name: 4-(2-Methoxyethyl)morpholine

Cat. No.: B156078

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 4-(2-Methoxyethyl)morpholine, a key building block in medicinal chemistry and materials
science. In the absence of publicly available experimental spectra, this document presents
predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data to support the identification and characterization of this compound. Detailed experimental
protocols for acquiring this data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(2-
Methoxyethyl)morpholine. These predictions are based on the analysis of its chemical
structure and comparison with spectroscopic data of analogous morpholine derivatives.

Table 1: Predicted 'H NMR Data
Solvent: CDCIs Frequency: 400 MHz
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.70 t 4H O(CH2)2N
~3.50 t 2H OCH2CH2N
~3.35 S 3H OCHs
~2.55 t 2H OCH2CH2N
~2.45 t 4H O(CH2)2N

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The 't' denotes a
triplet multiplicity.

Table 2: Predicted *C NMR Data

Solvent: CDCIs Frequency: 100 MHz

Chemical Shift (6, ppm) Assignment
~71.0 OCH2CH2N
~67.0 O(CH2)2N
~59.0 OCHs

~57.5 OCH2CH2N
~54.0 O(CH2)2N

Note: Chemical shifts are referenced to the solvent peak of CDCIs at 77.16 ppm.

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

2950-2800 Strong C-H stretch (aliphatic)

1115 Strong C-O-C stretch (ether)
1140-1070 Strong C-N stretch (aliphatic amine)

Table 4: Predicted Mass Spectrometry Data

lonization Method: Electron lonization (EI)

m/z Relative Intensity (%) Assignment

145 40 [M]* (Molecular lon)

114 80 [M - OCHs]*

100 100 [M - CH20CHs]*

86 60 [Morpholine ring fragment]+
57 50 [CaHo]*

45 70 [CH20CHs]*

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 4-(2-
Methoxyethyl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 4-(2-Methoxyethyl)morpholine in
0.6-0.7 mL of deuterated chloroform (CDCIs).

e Instrumentation: A 400 MHz (or higher) NMR spectrometer.
e H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.
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o Typical parameters: 16-32 scans with a relaxation delay of 1-2 seconds.

o Reference the spectrum to the residual solvent peak of CDCIs at 7.26 ppm.

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.
o Typical parameters: 512-1024 scans with a relaxation delay of 2-5 seconds.

o Reference the spectrum to the solvent peak of CDCls at 77.16 ppm.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr)
plates.

o Attenuated Total Reflectance (ATR): Place a small amount of the liquid sample directly on
the ATR crystal.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
e Acquisition:
o Scan the sample over the range of 4000-400 cm™1,

o Acquire 16-32 scans to ensure a good signal-to-noise ratio.

Mass Spectrometry (MS)

e Sample Preparation: Prepare a dilute solution of 4-(2-Methoxyethyl)morpholine
(approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

e Instrumentation: A mass spectrometer equipped with an Electron lonization (EI) or
Electrospray lonization (ESI) source.

e Acquisition (EI Mode):
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o Introduce the sample via a direct insertion probe or a gas chromatography (GC) inlet.
o Use a standard electron energy of 70 eV.
o Acquire the mass spectrum over a mass range of m/z 40-200.
¢ Acquisition (ESI Mode):
o Infuse the sample solution into the ESI source at a flow rate of 5-10 pL/min.
o Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-250.

o Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal
of the protonated molecule, [M+H]*.

Visualization

To aid in the understanding of the spectroscopic data, the chemical structure of 4-(2-
Methoxyethyl)morpholine is presented below.
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Chemical Structure of 4-(2-Methoxyethyl)morpholine
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Caption: Chemical structure of 4-(2-Methoxyethyl)morpholine.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-(2-Methoxyethyl)morpholine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156078#spectroscopic-data-nmr-ir-ms-of-4-2-
methoxyethyl-morpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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